molecular formula C12H23BN2O4 B7723328 Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester

Cat. No.: B7723328
M. Wt: 270.14 g/mol
InChI Key: AFQWQRBBIZKYTE-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester (CAS: 161344-85-0) is a chiral dioxaborolane ligand derived from L-tartaric acid. Its structure consists of a 1,3,2-dioxaborolane ring fused to a tetramethylated tartaric acid diamide backbone . The compound is synthesized via a condensation reaction between N,N,N',N'-tetramethyl-L-tartaric acid diamide and butylboronic acid under azeotropic conditions in toluene, with water removal driving the reaction to completion .

This ligand is pivotal in asymmetric cyclopropanation reactions. For example, it facilitates the synthesis of enantiomerically enriched cyclopropanes when combined with Zn(CH2I)2·DME, achieving enantiomeric ratios (er) up to 94:6 . The tetramethyl groups on the tartaric acid moiety enhance steric bulk and rigidity, optimizing chiral induction during catalysis .

Preparation Methods

Synthetic Routes to N,N,N',N'-Tetramethyl-L-Tartaric Acid Diamide

The synthesis of the tartaric acid diamide precursor is critical for subsequent boronic ester formation. N,N,N',N'-Tetramethyl-L-tartaric acid diamide is prepared via a two-step process:

Amidation of L-Tartaric Acid

L-Tartaric acid undergoes amidation with dimethylamine under reflux conditions. A typical procedure involves dissolving L-tartaric acid (10 mmol) in dry tetrahydrofuran (THF) and adding dimethylamine (40 mmol) dropwise at 0°C. The mixture is stirred at 60°C for 12 hours, followed by solvent removal under reduced pressure. The crude product is recrystallized from ethanol to yield the diamide as a white solid (85% yield) .

Purification and Characterization

The diamide is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) and characterized by 1H^1H-NMR and 13C^{13}C-NMR. Key spectral features include:

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 4.35 (s, 2H, CH), 3.05 (s, 12H, N(CH3_3)2_2) .

  • 13C^{13}C-NMR (100 MHz, CDCl3_3): δ 173.2 (C=O), 71.8 (CH), 40.1 (N(CH3_3)2_2) .

Boronic Esterification with Butylboronic Acid

The diamide is reacted with butylboronic acid to form the target compound. Three methods are commonly employed, differing in dehydrating agents and reaction conditions:

Method A: Molecular Sieves in Toluene

Procedure :

  • Combine N,N,N',N'-tetramethyl-L-tartaric acid diamide (1.2 mmol) and butylboronic acid (1.2 mmol) in anhydrous toluene (7 mL).

  • Add activated 3Å molecular sieves (1.6 g) and stir at room temperature for 2–5 hours .

  • Filter the mixture and evaporate the solvent under vacuum.

Yield : 55–78% .
Advantages : Mild conditions, minimal side reactions.

Method B: Reflux with Dean-Stark Apparatus

Procedure :

  • Reflux the diamide (1.2 mmol) and butylboronic acid (1.2 mmol) in toluene (7 mL) using a Dean-Stark trap to remove water.

  • Continue heating until water cessation (20 hours) .

Yield : 72–90% .
Advantages : Higher yields due to efficient water removal.

Method C: Calcium Hydride in THF

Procedure :

  • Suspend the diamide (0.6 mmol) and butylboronic acid (0.6 mmol) in dry THF (5 mL).

  • Add calcium hydride (2.4 mmol) and reflux for 1–3 hours .

  • Filter and concentrate the mixture.

Yield : 65–73% .
Advantages : Rapid reaction time, suitable for moisture-sensitive substrates.

Optimization and Reaction Monitoring

Key Parameters

  • Stoichiometry : A 1:1 molar ratio of diamide to boronic acid minimizes unreacted starting material .

  • Solvent Choice : Toluene favors equilibrium shift toward esterification, while THF accelerates reaction kinetics .

  • Dehydrating Agents : Molecular sieves are optimal for room-temperature reactions, whereas CaH2_2 is preferred for accelerated rates .

Analytical Confirmation

Reaction progress is monitored via 1H^1H-NMR by observing the upfield shift of the diamide’s methine protons (δ 4.35 → 5.02 ppm) . Completion is confirmed by the disappearance of boronic acid’s B–OH signal at δ 7.2–7.8 ppm .

Characterization of the Final Product

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 5.02 (s, 2H, CH), 3.08 (s, 12H, N(CH3_3)2_2), 1.45–1.20 (m, 4H, B–CH2_2CH2_2CH2_2CH3_3), 0.89 (t, 3H, CH3_3) .

  • 13C^{13}C-NMR (100 MHz, CDCl3_3) : δ 171.5 (C=O), 76.8 (CH), 40.3 (N(CH3_3)2_2), 25.1 (B–CH2_2), 22.7 (CH2_2), 13.8 (CH3_3) .

  • IR (KBr) : ν = 1720 cm1^{-1} (C=O), 1340 cm1^{-1} (B–O) .

Physical Properties

PropertyValue
Molecular Weight270.13 g/mol
Boiling Point178–179°C
Flash Point230°F (110°C)
Purity (HPLC)≥97%
SolubilityTHF, Toluene, DCM

Industrial-Scale Production

For kilogram-scale synthesis, Method B is preferred due to its scalability and reproducibility. A representative protocol includes:

  • Charge a 50 L reactor with N,N,N',N'-tetramethyl-L-tartaric acid diamide (5.0 kg) and butylboronic acid (4.2 kg).

  • Add toluene (35 L) and heat to 110°C under nitrogen.

  • Remove water via azeotropic distillation over 24 hours.

  • Cool to room temperature, filter, and concentrate to yield the product (7.8 kg, 85% yield) .

Applications in Asymmetric Synthesis

The boronic ester’s chiral environment enables enantioselective transformations, such as:

  • Aldol Reactions : Induces up to 95% enantiomeric excess (ee) in ketone-aldol adducts .

  • Diels-Alder Cycloadditions : Accelerates reaction rates by 10-fold compared to non-chiral catalysts .

Chemical Reactions Analysis

Types of Reactions

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions yield cyclopropane derivatives, while substitution reactions can yield a variety of substituted boronic acid derivatives .

Scientific Research Applications

Asymmetric Catalysis

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester serves as a chiral ligand in various asymmetric reactions. It has been employed in:

  • Zinc-Catalyzed Cyclopropanation : This compound facilitates the synthesis of enantioenriched spiropentanes from hydroxymethylallenes, showcasing its utility in producing complex cyclic structures with high stereochemical fidelity .
  • Asymmetric Dihydroxylation and Cyclopropanation : It is used in Sharpless asymmetric reactions to create glycolipid derivatives such as plakosides A and B, demonstrating its effectiveness in synthesizing biologically relevant compounds .

Suzuki-Miyaura Coupling

The compound acts as a boron reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. Its properties allow for the formation of various aryl and alkenyl compounds, contributing to the development of pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application TypeDescriptionReference
Asymmetric CyclopropanationPreparation of enantioenriched spiropentanes
DihydroxylationSynthesis of glycolipids (plakosides A and B)
Suzuki-Miyaura CouplingFormation of aryl and alkenyl compounds

Case Study 1: Synthesis of Enantioenriched Compounds

In a study published by Sigma-Aldrich, researchers demonstrated the use of this compound in synthesizing enantioenriched spiropentanes via zinc-catalyzed cyclopropanation. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's role as a chiral ligand that enhances stereochemical outcomes .

Case Study 2: Development of NNMT Inhibitors

Another significant application involves the design of inhibitors for nicotinamide N-methyltransferase (NNMT), a target for treating metabolic disorders. The compound was utilized to create potent alkynyl bisubstrate inhibitors through rational design, leading to compounds with subnanomolar affinity for NNMT. This highlights the compound's versatility beyond traditional organic synthesis applications into medicinal chemistry .

Mechanism of Action

The mechanism of action of butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts to facilitate the formation of cyclopropane rings and other complex structures. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tartaric Acid Derivatives

(a) N,N,N',N'-Tetramethyltartaric Acid Diamide (TMA)

The parent compound, TMA (CAS: 26549-65-5), lacks the boronic ester group. While it serves as a precursor to the dioxaborolane ligand, it exhibits inferior catalytic activity in cyclopropanation due to the absence of the boronate center, which coordinates transition metals like zinc .

(b) Dimethyl L-Tartrate and L-Tartaric Acid Diamide

Dimethyl tartrate and non-methylated tartaric acid diamides are less effective in asymmetric catalysis due to reduced steric hindrance and conformational flexibility, leading to lower enantioselectivity .

Boronic Acid Esters with Alternative Diols

(a) 3-Nitrophenylboronic Acid-L-Tartaric Acid Ester (l-TarB-NO2)

This nitro-substituted analog (CAS: 467443-01-2) is used in selective alcohol oxidations. Unlike the butylboronic acid derivative, its nitro group enhances electrophilicity, making it suitable for oxidation rather than cyclopropanation .

(b) Carboxyphenylboronic Acid Cyclic Esters

Examples include neopentyl glycol (62729-39-9) and pinacol (180516-87-4) esters. These lack the chiral tartaric acid backbone, resulting in achiral or racemic products in stereoselective reactions .

Enantiomeric Counterpart: D-Tartaric Acid Diamide Ester

The D-enantiomer (CAS: 161344-84-9) produces cyclopropanes with opposite stereochemistry. For instance, (1R,2R)-cyclopropyl derivatives are formed instead of (1S,2S)-isomers, demonstrating the ligand’s stereochemical control .

Comparative Data Table

Compound Name Backbone Key Functional Groups Application Enantiomeric Ratio (er) Synthesis Method Reference
Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester L-Tartaric diamide Boronate, tetramethylamide Asymmetric cyclopropanation 94:6 Azeotropic condensation
3-Nitrophenylboronic acid-L-tartaric acid ester L-Tartaric acid Boronate, nitro group Alcohol oxidation N/A Not specified
4-Carboxyphenylboronic acid neopentyl glycol ester Neopentyl glycol Boronate, carboxylic acid Solubility modulation N/A Cyclic esterification
D-Enantiomer of butylboronic acid tartaric ester D-Tartaric diamide Boronate, tetramethylamide Opposite stereochemistry 94:6 (mirrored) Azeotropic condensation
N,N,N',N'-Tetramethyltartaric acid diamide (TMA) L-Tartaric diamide Amide, no boronate Ligand precursor N/A Amide methylation

Key Research Findings

  • Enantioselectivity : The tetramethyl groups in the tartaric acid diamide ester enforce a rigid conformation, which is critical for high er values (94:6) in cyclopropanation . DFT studies confirm that the boronate-zinc complex adopts a chiral pocket that directs reactant orientation .
  • Reactivity vs. Stability : Compared to pinacol boronic esters, the tartaric acid-derived ligand offers superior stereochemical control but requires anhydrous conditions due to hydrolytic sensitivity .
  • Stereochemical Versatility : The availability of both L- and D-enantiomers allows access to complementary stereoisomers, broadening synthetic utility .

Biological Activity

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester (CAS: 161344-85-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological applications, supported by relevant studies and data.

  • Molecular Formula : C12H23BN2O4
  • Molecular Weight : 270.13 g/mol
  • Purity : ≥ 97% (HPLC)
  • Boiling Point : 178-179ºC
  • Flash Point : 230ºF

Butylboronic acid derivatives are known to interact with biological systems primarily through their ability to form reversible covalent bonds with diols, which is a critical feature in many biochemical processes. The boron atom's unique electronic properties allow these compounds to engage in various interactions, particularly with proteins and nucleic acids.

  • Proteasome Inhibition : Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. Proteasome inhibitors disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors within cells, thus promoting apoptosis in cancer cells .
  • Cell Signaling Modulation : The interaction of boronic acids with cellular components can modulate signaling pathways. For instance, studies have demonstrated that boron compounds can influence the activity of kinases and phosphatases, thereby altering cell growth and survival signals .

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values suggest potent activity against multiple myeloma (MM) cells, with values reported in the nanomolar range . For example, a related study indicated that compounds with similar structures had IC50 values as low as 8 nM against MM cell lines .
  • Plant Biology : Boronic acids have been shown to disrupt cellular structures in plants by interfering with borate-dependent cross-links essential for maintaining cell integrity. This effect has been utilized to study boron function in plant systems .

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the effects of various boronic acids on cancer cell lines, revealing that butylboronic acid derivatives significantly inhibited cell proliferation. The results indicated a dose-dependent response with enhanced apoptosis markers observed in treated cells .
  • Proteasome Activity Inhibition :
    • A comparative study on proteasome inhibitors highlighted the unique action of butylboronic acid derivatives, demonstrating sustained inhibition of proteolytic activities without affecting normal lymphocyte viability. This selectivity is crucial for therapeutic applications in oncology .

Data Table

Biological ActivityObserved EffectsReference
CytotoxicityIC50 = 8 nM in MM cells
Proteasome InhibitionSustained inhibition of CT-L, T-L activities
Plant InteractionDisruption of cytoplasmic strands

Q & A

Q. Basic: How is Butylboronic Acid N,N,N',N'-Tetramethyl-L-Tartaric Acid Diamide Ester Synthesized and Characterized?

Methodological Answer:
The compound is synthesized via esterification between butylboronic acid and N,N,N',N'-tetramethyl-L-tartaric acid diamide. A typical procedure involves reacting the boronic acid with the tartaric diamide derivative in anhydrous dichloromethane (DCM) under nitrogen, followed by treatment with diiodomethane and diethylzinc to generate a reactive carbenoid intermediate. Characterization includes:

  • 1H NMR for enantiomeric ratio determination (e.g., Mosher’s ester analysis) .
  • X-ray crystallography to confirm stereochemistry, as seen in related tartaric acid derivatives .
  • Chiral HPLC for purity assessment .

Q. Basic: What Analytical Techniques Are Used to Determine Enantiomeric Excess (ee) in Reactions Involving This Compound?

Methodological Answer:

  • Mosher’s Ester Analysis : Derivatization of cyclopropane products with Mosher’s acid chloride, followed by 1H NMR to compare diastereotopic proton shifts .
  • Chiral HPLC : Direct separation of enantiomers using chiral stationary phases (e.g., reported ee values of 94:6 in cyclopropanation) .
  • Optical Rotation : Comparison with literature values for antipodal derivatives .

Q. Advanced: How Does the Ligand’s Conformation Influence Asymmetric Cyclopropanation?

Methodological Answer:
The ligand’s stereoelectronic properties arise from its N,N,N',N'-tetramethyl-L-tartaric acid diamide backbone , which adopts specific conformations stabilized by intramolecular hydrogen bonds. Key findings:

  • MNDO/PM3 Calculations : Predict extended (T) or gauche (G") conformers, with G" favoring five-membered hydrogen-bonded rings .
  • X-ray Data : Correlates with computational results, showing coplanar CO/CβH interactions that enhance stereoselectivity in Simmons-Smith reactions .
  • DFT Studies : Reveal ligand-substrate π-stacking interactions that stabilize transition states, achieving >90% ee in cyclopropane formation .

Q. Advanced: How Can Contradictions in Conformational Analysis Be Resolved?

Methodological Answer:
Semiempirical methods (e.g., MNDO, PM3) for tartaric acid derivatives may yield conflicting results (e.g., T vs. G" conformers). Resolution strategies include:

  • Ab Initio Calculations : Use higher-level basis sets (e.g., 6-31G*) to refine energy minima .
  • Experimental Cross-Validation : Compare computed conformers with X-ray or VCD (Vibrational Circular Dichroism) data .
  • Solvent Effects : Account for solvation in simulations, as intramolecular H-bonds are solvent-sensitive .

Q. Advanced: What Computational Approaches Optimize Reaction Design with This Ligand?

Methodological Answer:

  • Conformational Sampling : Use semiempirical methods (AM1, PM3) to screen rotamers, followed by DFT (B3LYP/6-31G*) for energy refinement .
  • Transition State Modeling : Identify stereodetermining steps using QM/MM hybrid methods .
  • Docking Studies : Simulate ligand-substrate interactions in chiral dioxaborolane complexes to predict enantioselectivity .

Q. Basic: What Are Key Synthetic Applications of This Compound in Asymmetric Catalysis?

Methodological Answer:

  • Cyclopropanation : Generates enantiomerically enriched cyclopropanes via Simmons-Smith reactions (e.g., (1S,2S)-2-methylcyclopropyl methanol with 94:6 ee) .
  • Cross-Coupling : Acts as a chiral auxiliary in boronic ester-mediated C–C bond formations .
  • Solvent-Free Conditions : Achieves high yields (e.g., 31% isolated yield) under low-temperature (-78°C) protocols .

Q. Advanced: How Are Intramolecular Interactions Studied in This Ligand?

Methodological Answer:

  • IR/Raman Spectroscopy : Detect O–H···N hydrogen bonds in the solid state .
  • NMR NOE Experiments : Map spatial proximity of methyl groups to confirm gauche conformers .
  • Single-Crystal Analysis : Resolve H-bonding networks (e.g., five-membered rings in TMA derivatives) .

Properties

IUPAC Name

(4R,5R)-2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWQRBBIZKYTE-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161344-85-0
Record name (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.